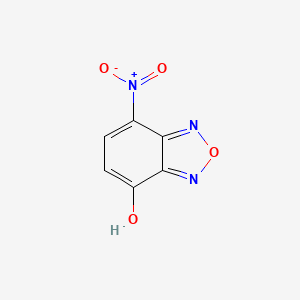

4-Hydroxy-7-nitrobenzofurazan

Overview

Description

4-Hydroxy-7-nitrobenzofurazan is a derivative of Nitrobenzofurazan, which is well known for its fluorescence . It is used in various applications such as supramolecular chemistry, catalysis, analytical chemistry, and the separation of metal ions or chiral compounds .

Synthesis Analysis

The synthesis of a new derivative containing both nitrobenzofurazan moieties and a crown ether core was obtained from dibenzo-18-crown-6 ether, which was first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques such as IR, NMR, UV–Vis, and MS . These analyses confirmed its structure and physico-chemical behavior toward the complexation of alkaline cations .Chemical Reactions Analysis

The reactions of hydroxide ions with 4-nitrobenzofurazan and some derivatives have been examined using 1H NMR and UV-visible spectroscopies . In each case, the initial reaction is at the 5-position to give an anionic σ-adduct .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure and the nature of its substituents . Its optical and electrochemical properties have been explored using UV–Vis spectroscopy and cyclic voltammetry (CV), respectively .Scientific Research Applications

Reactions with Nucleophiles

4-Hydroxy-7-nitrobenzofurazan exhibits interesting reactions with hydroxide ions. Studies have shown that these reactions primarily occur at specific positions in the molecule, leading to various products like 7-hydroxy-4-nitrobenzofurazan. These reactions are key in understanding the chemical behavior and potential applications of this compound in scientific research (Crampton et al., 2003).

Fluorogenic Nature and Photophysical Properties

This compound is known for its fluorogenic properties, making it useful in labeling studies, particularly in protein and lipid labeling. This is due to the intramolecular charge transfer that occurs upon photoexcitation, with the amino group acting as an electron donor and the nitro group as an acceptor. The photophysical properties of such compounds have been a subject of interest, revealing aspects like the existence of a triplet state in certain environments (Sveen et al., 2015).

Pericyclic Reactivity and Synthetic Applications

The compound has also been studied for its pericyclic reactivity, which is essential for synthetic applications. For instance, 4-Chloro-7-nitrobenzofurazan has been shown to undergo reactions leading to the production of highly functionalized naphthofurazans, demonstrating its potential as a versatile reagent in organic synthesis (Vichard et al., 2001).

Electrophilic Reactivity and Kinetic Studies

Electrophilic reactivity of this compound derivatives is another area of interest. Kinetic studies involving these compounds provide insights into their electrophilic parameters and reactivity patterns, which are crucial for understanding their behavior in various chemical contexts (Raissi et al., 2021).

Surface-Enhanced Fluorescence and Raman Scattering

The compound's interaction with nanostructured substrates has been explored, particularly in the context of surface-enhanced fluorescence (SEF) and Raman scattering (SERS). These studies are vital for applications in analytical chemistry and sensor development (Muniz-Miranda et al., 2011).

Nucleophilic Substitution and Fluorescence Sensing

This compound has been used to develop selective colorimetric probes for sensing various analytes. Its specific reactivity patterns enable the differentiation between similar types of nucleophiles, which is crucial in the development of sensitive and selective detection methods (Montoya et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

7-nitro-2,1,3-benzoxadiazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O4/c10-4-2-1-3(9(11)12)5-6(4)8-13-7-5/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNINKSJGOWWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445663 | |

| Record name | 4-hydroxy-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22250-54-0 | |

| Record name | 4-hydroxy-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)

![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)